2,4,5-Tris(thiophen-2-YL)-1H-imidazole
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Overview
Description
2,4,5-Tris(thiophen-2-YL)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with three thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Tris(thiophen-2-YL)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of thiophene-2-carbaldehyde with ammonium acetate and a suitable amine in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Tris(thiophen-2-YL)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like N-bromosuccinimide (NBS) or nitric acid.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Halogenated or nitro-substituted thiophene derivatives.
Scientific Research Applications
2,4,5-Tris(thiophen-2-YL)-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2,4,5-Tris(thiophen-2-YL)-1H-imidazole largely depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiophene rings can participate in π-π interactions, while the imidazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
2,4,5-Tris(phenyl)-1H-imidazole: Similar structure but with phenyl groups instead of thiophene rings.
2,4,5-Tris(furan-2-yl)-1H-imidazole: Contains furan rings instead of thiophene rings.
2,4,5-Tris(pyridin-2-yl)-1H-imidazole: Features pyridine rings instead of thiophene rings.
Uniqueness: 2,4,5-Tris(thiophen-2-YL)-1H-imidazole is unique due to the presence of thiophene rings, which impart distinct electronic properties. Thiophene rings are known for their high electron density and ability to participate in π-π stacking interactions, making this compound particularly useful in the development of organic electronic materials.
Properties
IUPAC Name |
2,4,5-trithiophen-2-yl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S3/c1-4-10(18-7-1)13-14(11-5-2-8-19-11)17-15(16-13)12-6-3-9-20-12/h1-9H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNFUBLSRXGMQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(N=C(N2)C3=CC=CS3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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